molecular formula C16H9ClN2O4 B5771710 (4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B5771710
M. Wt: 328.70 g/mol
InChI Key: MTWNBCXKVYQGEN-LCYFTJDESA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrobenzylidene group and a chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable base, followed by cyclization with an appropriate amine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete cyclization

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

(4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazolone derivatives with different substituents.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The oxazolone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major products formed from these reactions include various substituted oxazolones, amines, and carboxylic acids.

Scientific Research Applications

(4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.

    Material Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene group can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

(4Z)-2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:

  • (4Z)-2-(4-methylphenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(4-fluorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(4-bromophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group enhances its hydrophobic interactions, while the nitrobenzylidene group contributes to its electron-withdrawing properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4/c17-12-7-5-10(6-8-12)15-18-13(16(20)23-15)9-11-3-1-2-4-14(11)19(21)22/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWNBCXKVYQGEN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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